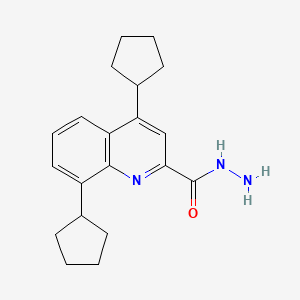![molecular formula C26H33O3PSi B14230617 Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane CAS No. 719300-35-3](/img/structure/B14230617.png)
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is a chemical compound with the molecular formula C26H33O3PSi It is a phosphine derivative that contains both phenyl and triethoxysilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane can be synthesized through the reaction of diphenylphosphine with 4-[2-(triethoxysilyl)ethyl]phenyl bromide under inert conditions . The reaction typically requires a base such as potassium tert-butoxide to facilitate the formation of the phosphine compound. The reaction is carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phenyl or triethoxysilyl groups are replaced by other functional groups.
Complexation: The phosphine group can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts like palladium chloride or platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through complexation with transition metals.
Scientific Research Applications
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane involves its ability to act as a ligand and form complexes with metal ions . The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing the compound to bond with surfaces and form stable coatings .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is unique due to the presence of both phenyl and triethoxysilyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both catalytic activity and surface modification .
Properties
CAS No. |
719300-35-3 |
|---|---|
Molecular Formula |
C26H33O3PSi |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
diphenyl-[4-(2-triethoxysilylethyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33O3PSi/c1-4-27-31(28-5-2,29-6-3)22-21-23-17-19-26(20-18-23)30(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-20H,4-6,21-22H2,1-3H3 |
InChI Key |
OOSQBZDXVGGKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
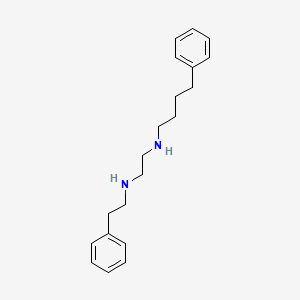
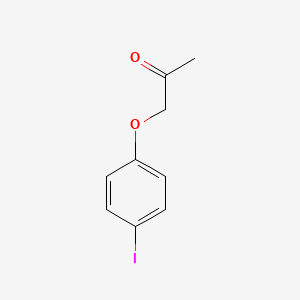
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
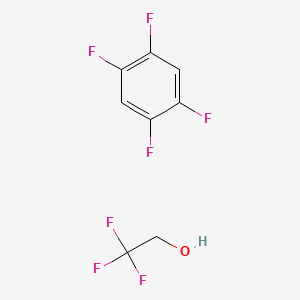
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
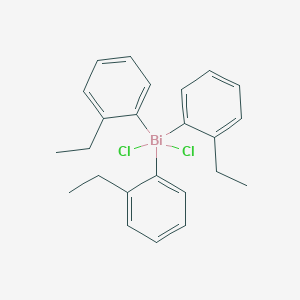
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
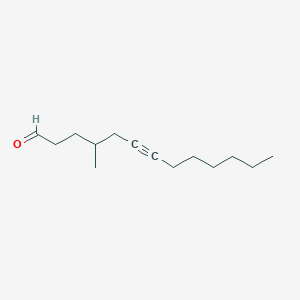
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
